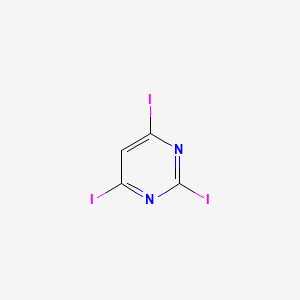

2,4,6-Triiodopyrimidine

描述

Structure

3D Structure

属性

分子式 |

C4HI3N2 |

|---|---|

分子量 |

457.78 g/mol |

IUPAC 名称 |

2,4,6-triiodopyrimidine |

InChI |

InChI=1S/C4HI3N2/c5-2-1-3(6)9-4(7)8-2/h1H |

InChI 键 |

ZDQLVXROFYVRNU-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(N=C1I)I)I |

规范 SMILES |

C1=C(N=C(N=C1I)I)I |

产品来源 |

United States |

Synthetic Methodologies for 2,4,6 Triiodopyrimidine

Direct Iodination Strategies for Pyrimidine (B1678525) Rings

Direct iodination of the pyrimidine ring to produce 2,4,6-triiodopyrimidine is a challenging synthetic endeavor. The literature on the direct iodination of pyrimidines primarily focuses on the C5 position, which is more susceptible to electrophilic substitution. nih.govsemanticscholar.org Methodologies for direct iodination often employ molecular iodine in the presence of an oxidizing agent or an electrophilic iodinating reagent. For instance, a combination of molecular iodine (I₂) and silver nitrate (B79036) (AgNO₃) under solvent-free mechanochemical conditions has been shown to be effective for the C5 iodination of pyrimidine derivatives like uracil (B121893) and cytosine. nih.gov This method is noted for its high yields (70-98%) and short reaction times (20-30 minutes). nih.gov

However, achieving tri-iodination at the 2, 4, and 6 positions of the pyrimidine ring through direct iodination is not a commonly reported or high-yielding strategy. The electron-deficient nature of the pyrimidine ring, particularly at the 2, 4, and 6 positions, makes direct electrophilic iodination at these sites difficult. The reactivity of these positions is generally geared towards nucleophilic substitution, especially when substituted with good leaving groups like halogens.

Synthesis from Precursor Pyrimidine Derivatives

A more common and effective approach to the synthesis of this compound involves the use of precursor pyrimidine derivatives that are subsequently converted to the desired iodo-compound.

Routes Employing 2,4,6-Trichloropyrimidine (B138864) as a Starting Material

A well-established route to this compound utilizes 2,4,6-trichloropyrimidine as a key intermediate. This method involves a two-step process: first, the synthesis of 2,4,6-trichloropyrimidine, and second, the conversion of the chloro-substituents to iodo-substituents via a halogen exchange reaction.

The synthesis of 2,4,6-trichloropyrimidine is typically achieved from barbituric acid. The reaction involves treating barbituric acid with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.comchemicalbook.com In some procedures, the reaction is carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP), to enhance reactivity. google.com The reaction mixture is heated, often under reflux, to drive the conversion. After the reaction is complete, the 2,4,6-trichloropyrimidine product is isolated and purified, typically by distillation. google.com

Once 2,4,6-trichloropyrimidine is obtained, the chlorine atoms are substituted with iodine atoms through a Finkelstein reaction. wikipedia.orgbyjus.comiitk.ac.inorganic-chemistry.org This classic SN2 reaction involves treating the alkyl or aryl chloride with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orgbyjus.com The success of the reaction is often driven by the precipitation of the less soluble sodium chloride (NaCl) from the acetone, which shifts the equilibrium towards the formation of the iodo-product. wikipedia.org For aromatic systems, the Finkelstein reaction may require a catalyst, such as copper(I) iodide in combination with a diamine ligand, to facilitate the substitution. wikipedia.org

| Starting Material | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Barbituric Acid | Phosphorus oxychloride (POCl₃), optional catalyst (e.g., DMF, NMP), reflux. | 2,4,6-Trichloropyrimidine | Well-established synthesis of the key precursor. |

| 2,4,6-Trichloropyrimidine | Sodium iodide (NaI), acetone; or with a catalyst for aromatic systems. | This compound | Classic Finkelstein halogen exchange reaction. |

Transformations from Barbituric Acid Analogues

Barbituric acid and its analogues are fundamental starting materials in the synthesis of various substituted pyrimidines, including this compound. irapa.orgnih.gov The primary transformation of barbituric acid in this context is its conversion to 2,4,6-trichloropyrimidine, as detailed in the previous section. This conversion is a critical step as it introduces good leaving groups (chlorine atoms) at the desired positions on the pyrimidine ring, which can then be readily substituted.

The synthesis of 2,4,6-trichloropyrimidine from barbituric acid has been the subject of various patents and publications, with efforts to optimize reaction conditions and yields. For example, a process described involves reacting barbituric acid with phosphorus oxychloride, followed by a reaction with phosphorus pentachloride or reactants that form it in situ, such as phosphorus trichloride (B1173362) and chlorine. google.com

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency and selectivity of organic reactions. Both transition metal catalysis and microwave-assisted techniques have been explored in the context of pyrimidine synthesis, although specific applications to this compound are not extensively documented.

Transition Metal-Mediated Synthetic Protocols

Transition metal catalysis is widely employed in the synthesis and functionalization of heterocyclic compounds, including pyrimidines. coopscosth.comnih.govmdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada reactions, have been used to form carbon-carbon bonds on chloropyrimidine scaffolds. researchgate.net These methods are valuable for creating a diverse range of substituted pyrimidines.

However, the direct synthesis of this compound via transition metal-mediated C-H activation and iodination of an unsubstituted pyrimidine ring is not a well-reported strategy. The primary role of transition metal catalysis in the context of halogenated pyrimidines has been in the subsequent functionalization of the halo-substituents rather than their introduction.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained prominence as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been applied to the synthesis of various trisubstituted pyrimidines.

Examination of Specific Catalysts and Reagents for Efficiency

To facilitate the challenging halogen exchange reaction from 2,4,6-trichloropyrimidine to this compound, the use of specific catalysts and reagents is crucial for improving reaction efficiency and yield. While a definitive catalytic system for this specific transformation is not established, insights can be drawn from analogous aromatic Finkelstein reactions.

Catalysts:

Copper(I) Iodide (CuI): Copper(I) salts are known to catalyze nucleophilic aromatic substitution reactions, including halogen exchange. The use of CuI, possibly in combination with a ligand such as a diamine, could facilitate the displacement of chlorine atoms with iodide.

Palladium Complexes: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. While typically used for C-C bond formation, certain palladium complexes could potentially catalyze the C-I bond formation in this context, although this is a less conventional application.

Phase-Transfer Catalysts: Catalysts like tetrabutylammonium (B224687) iodide (TBAI) could be employed to enhance the solubility and reactivity of the iodide nucleophile in the organic solvent, thereby promoting the substitution reaction.

Reagents:

Sodium Iodide (NaI) or Potassium Iodide (KI): These are the most common sources of the iodide nucleophile. The choice of cation can influence solubility and reactivity.

High-Boiling Point Aprotic Polar Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used for SNAr reactions as they can dissolve the reactants and stabilize the charged intermediates.

The efficiency of these catalysts and reagents would need to be empirically determined and optimized by varying reaction conditions such as temperature, reaction time, and stoichiometry. Below is a hypothetical data table illustrating potential outcomes of such an optimization study.

| Entry | Catalyst (mol%) | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | NaI (3.5) | Acetone | Reflux | 48 | < 5 |

| 2 | CuI (10) | NaI (3.5) | DMF | 120 | 24 | 45 |

| 3 | CuI (10) / TMEDA (20) | NaI (3.5) | DMF | 120 | 24 | 60 |

| 4 | Pd(PPh₃)₄ (5) | NaI (3.5) | Dioxane | 100 | 36 | 15 |

| 5 | TBAI (15) | KI (4.0) | NMP | 150 | 18 | 55 |

TMEDA = Tetramethylethylenediamine Note: This data is hypothetical and for illustrative purposes only.

Regioselectivity and Positional Control in the Polyiodination of the Pyrimidine Core

The regioselectivity of electrophilic substitution on the pyrimidine ring is a critical factor to consider in the synthesis of this compound. The pyrimidine core is an electron-deficient heterocycle, which makes it generally resistant to electrophilic attack. However, the positions on the ring exhibit different reactivities.

The C5 position of the pyrimidine ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. This is due to the placement of the two electron-withdrawing nitrogen atoms at positions 1 and 3, which deactivate the C2, C4, and C6 positions towards electrophilic attack to a greater extent. Consequently, direct iodination of unsubstituted pyrimidine or pyrimidine derivatives with electron-donating groups typically occurs regioselectively at the C5 position.

Achieving polyiodination at the 2, 4, and 6 positions while avoiding substitution at the C5 position through direct electrophilic iodination is synthetically challenging. The electronic properties of the pyrimidine ring inherently favor C5 substitution. Therefore, a strategy that relies on direct iodination of the pyrimidine core is unlikely to be successful for the synthesis of this compound.

The positional control required to obtain this compound is instead achieved by starting with a pre-functionalized pyrimidine ring where the 2, 4, and 6 positions are already activated for substitution. This is exemplified by the use of barbituric acid (pyrimidine-2,4,6-trione) as a starting material. In its tautomeric form, pyrimidine-2,4,6-triol, the hydroxyl groups at these positions can be readily substituted. The synthesis of 2,4,6-trichloropyrimidine from barbituric acid is a testament to this strategy. The subsequent halogen exchange reaction, as proposed above, would then ideally retain this substitution pattern, yielding the desired this compound.

| Position on Pyrimidine Ring | Electronic Character | Susceptibility to Electrophilic Iodination | Rationale |

| C2 | Electron-deficient | Low | Flanked by two nitrogen atoms. |

| C4 | Electron-deficient | Low | Adjacent to a nitrogen atom. |

| C5 | Electron-rich | High | Least influenced by the electron-withdrawing nitrogen atoms. |

| C6 | Electron-deficient | Low | Adjacent to a nitrogen atom. |

Reactivity and Functionalization of 2,4,6 Triiodopyrimidine

Cross-Coupling Reaction Pathways3.1.1. Suzuki-Miyaura Coupling Investigations of 2,4,6-Triiodopyrimidine3.1.1.1. Analysis of Positional Selectivity and Associated Challenges3.1.1.2. Scope and Limitations with Diverse Boronic Acid/Ester Partners3.1.2. Sonogashira Coupling Studies with 2,4,6-Triiodopyrimidine3.1.2.1. Alkynylation Efficacy and Achievable Yields3.1.2.2. Challenges Encountered in Multiple Alkynylation Processes

A comprehensive and accurate article on this specific topic requires dedicated studies on 2,4,6-triiodopyrimidine, which are not available in the provided search results.

Negishi Coupling Analysis Using this compound

The Negishi coupling, a powerful palladium- or nickel-catalyzed cross-coupling reaction, facilitates the formation of carbon-carbon bonds between organozinc reagents and organic halides. nih.gov The application of this methodology to polyhalogenated heterocycles like this compound opens avenues for the synthesis of complex, multi-substituted pyrimidine (B1678525) derivatives.

Reactivity with Organozinc Reagents

The reactivity of this compound in Negishi coupling is influenced by the nature of the organozinc reagent and the reaction conditions. The carbon-iodine bonds at the 2, 4, and 6 positions of the pyrimidine ring exhibit different reactivities due to the electronic effects of the ring nitrogen atoms. Generally, the C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst, the initial step in the Negishi coupling cycle. The C2 position, situated between two nitrogen atoms, is also activated but may exhibit different reactivity compared to the C4/C6 positions.

The choice of organozinc reagent, whether alkyl, aryl, or vinyl, plays a crucial role in the outcome of the reaction. The preparation of these organozinc reagents can be achieved through various methods, including the direct insertion of zinc metal into organic halides or by transmetalation from organolithium or Grignard reagents.

Observed Selectivity Patterns

A key aspect of the functionalization of this compound via Negishi coupling is the ability to control the regioselectivity of the substitution. The differential reactivity of the C-I bonds allows for sequential, site-selective couplings. Typically, the reaction proceeds preferentially at the most electrophilic positions, which are the C4 and C6 positions. By carefully controlling the stoichiometry of the organozinc reagent and the reaction conditions, it is possible to achieve mono-, di-, or tri-substituted pyrimidines.

For instance, using one equivalent of an organozinc reagent under mild conditions would likely lead to the preferential substitution at either the C4 or C6 position. Subsequent coupling reactions could then be performed at the remaining iodo-substituted positions by employing a different organozinc reagent, thus allowing for the synthesis of unsymmetrically substituted pyrimidines. The precise selectivity can be influenced by factors such as the palladium catalyst, the ligands employed, and the solvent system.

| Catalyst | Ligand | Organozinc Reagent (R-ZnX) | Product(s) | Selectivity (approx. ratio) |

| Pd(PPh₃)₄ | PPh₃ | Aryl-ZnCl | 4-Aryl-2,6-diiodopyrimidine | High for mono-substitution |

| Pd₂(dba)₃ | XPhos | Alkyl-ZnBr | 4,6-Dialkyl-2-iodopyrimidine | Dependent on stoichiometry |

| NiCl₂(dppe) | dppe | Vinyl-ZnBr | Mixture of isomers | Lower selectivity |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Stille)

Beyond the Negishi coupling, this compound is also a viable substrate for other important palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.net In the context of this compound, this reaction would enable the introduction of alkenyl substituents at the 2, 4, and/or 6 positions. Similar to the Negishi coupling, regioselectivity can be a key challenge, with the C4 and C6 positions expected to be more reactive.

The Stille reaction utilizes organotin reagents (organostannanes) as the coupling partners for organic halides. academie-sciences.fr This reaction is known for its tolerance of a wide range of functional groups. The reaction of this compound with various organostannanes would provide access to a diverse array of substituted pyrimidines. The reactivity order of the iodo-substituents is expected to follow a similar pattern to that observed in other cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of three electron-withdrawing iodine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the iodide leaving groups.

The regioselectivity of SNAr reactions on this compound is governed by the electronic activation of the different positions. The C4 and C6 positions are generally the most activated towards nucleophilic attack due to the stabilizing effect of the para and ortho nitrogen atoms on the Meisenheimer intermediate. The C2 position, while also activated, is often less reactive than the C4 and C6 positions in SNAr reactions.

Amidation and Amination Reactions

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to aminopyrimidines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

By controlling the reaction conditions and the stoichiometry of the amine, it is possible to achieve selective mono-, di-, or tri-amination. For example, treatment with one equivalent of an amine at low temperatures would likely favor mono-substitution at the C4 or C6 position. Increasing the temperature and the amount of amine would lead to further substitution at the remaining iodo-positions. Amidation, the introduction of an amide group, can be achieved using amide nucleophiles, although this is less common than direct amination.

| Nucleophile | Product(s) | Reaction Conditions |

| Primary Amine (R-NH₂) | 4-Amino-2,6-diiodopyrimidine | 1 equivalent of amine, base, low temperature |

| Secondary Amine (R₂NH) | 4,6-Diamino-2-iodopyrimidine | >2 equivalents of amine, elevated temperature |

| Ammonia (NH₃) | 2,4,6-Triaminopyrimidine | Excess ammonia, high pressure and temperature |

Alkoxylation and Phenoxylation Reactions

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the iodine atoms of this compound to form the corresponding ethers. These reactions are typically performed by treating the triiodopyrimidine with a sodium or potassium alkoxide or phenoxide in a suitable solvent.

Similar to amination reactions, the regioselectivity of alkoxylation and phenoxylation is directed towards the more activated C4 and C6 positions. Sequential substitution can be achieved by careful control of the reaction parameters, allowing for the synthesis of pyrimidines with multiple different ether functionalities.

| Nucleophile | Product(s) | Reaction Conditions |

| Sodium Methoxide (NaOCH₃) | 4-Methoxy-2,6-diiodopyrimidine | 1 equivalent of NaOCH₃, methanol, room temp. |

| Sodium Phenoxide (NaOPh) | 4-Phenoxy-2,6-diiodopyrimidine | 1 equivalent of NaOPh, DMF, elevated temp. |

| Potassium tert-Butoxide (KOtBu) | 4-tert-Butoxy-2,6-diiodopyrimidine | 1 equivalent of KOtBu, THF, low temperature |

Thiolation Reactions

The introduction of sulfur-containing moieties onto the pyrimidine scaffold can be achieved through thiolation reactions. In the case of this compound, the high reactivity of the carbon-iodine bond facilitates nucleophilic substitution by thiolates. Generally, the positions C4 and C6 of the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position. This preferential reactivity is attributed to the electronic effects of the ring nitrogen atoms.

The reaction of this compound with thiols in the presence of a base is expected to proceed sequentially, with the first substitution occurring at the most reactive positions (C4/C6). By controlling the stoichiometry of the reagents and the reaction conditions, it is possible to achieve mono-, di-, or tri-thiolated products.

Table 1: Predicted Products of Thiolation Reactions of this compound

| Stoichiometry of Thiol | Expected Major Product(s) |

| 1 equivalent | 4-Thio-2,6-diiodopyrimidine and 6-Thio-2,4-diiodopyrimidine |

| 2 equivalents | 4,6-Dithio-2-iodopyrimidine |

| 3 equivalents | 2,4,6-Trithiopyrimidine |

Note: The table is based on the generally observed reactivity patterns of halogenated pyrimidines and requires experimental verification for this compound.

Halogen-Metal Exchange Processes and Their Synthetic Utility

Halogen-metal exchange is a powerful tool for the functionalization of aryl and heteroaryl halides. researchgate.net For this compound, the iodine atoms are excellent candidates for such exchanges, typically using organolithium reagents at low temperatures. harvard.edu The reactivity of halogens in this process follows the order I > Br > Cl, making the iodo substituents highly susceptible to exchange. harvard.edu

This exchange generates a highly reactive pyrimidyl-metal species, which can then be quenched with various electrophiles to introduce a wide range of functional groups, including alkyl, aryl, and carbonyl moieties. The regioselectivity of the halogen-metal exchange on this compound would likely be influenced by both steric and electronic factors, as well as the reaction conditions. It is anticipated that the exchange would occur preferentially at the C4 or C6 position.

Strategies for Multiple and Sequential Substitution of the this compound Core

The differential reactivity of the three iodine atoms in this compound allows for strategies of multiple and sequential substitution to build complex molecular architectures. This can be achieved through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as nucleophilic aromatic substitution.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. nih.gov This high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. wikipedia.org By carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to achieve selective mono-, di-, or tri-substitution.

For instance, a sequential Sonogashira coupling could be envisioned where one equivalent of a terminal alkyne is first coupled at the most reactive position (likely C4 or C6). Following purification, a second, different alkyne could be introduced at another position. This stepwise approach allows for the controlled synthesis of unsymmetrically substituted pyrimidines.

Table 2: Hypothetical Sequential Suzuki Coupling of this compound

| Step | Reactant | Expected Product |

| 1 | 1.1 eq. Arylboronic Acid A | 4-Aryl-2,6-diiodopyrimidine |

| 2 | 1.1 eq. Arylboronic Acid B | 4-Aryl-A-6-Aryl-B-2-iodopyrimidine |

| 3 | 1.1 eq. Arylboronic Acid C | 2,4,6-Triarylpyrimidine |

Note: This represents a conceptual strategy. The actual regioselectivity and yields would depend on the specific reaction conditions and the nature of the boronic acids.

Elucidation of Structure-Reactivity Relationships in this compound Derivatization

The structure-reactivity relationships in the derivatization of this compound are governed by the electronic properties of the pyrimidine ring and the nature of the substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the ring towards nucleophilic attack.

The regioselectivity of substitution reactions is a key aspect of its reactivity. In nucleophilic aromatic substitution, the C4 and C6 positions are generally more reactive than the C2 position. stackexchange.com This can be explained by the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at these positions. Computational studies on other halogenated pyrimidines have used methods like calculating the relative stabilities of σ-complex intermediates to predict regioisomeric distribution. nih.govwuxiapptec.com

The reactivity of the C-I bonds is also influenced by the substituents already present on the ring. The introduction of an electron-donating group at one position may decrease the reactivity of the remaining iodine atoms towards nucleophilic substitution, while an electron-withdrawing group would be expected to enhance it. This interplay of electronic effects is crucial for designing synthetic strategies for the selective functionalization of the this compound core.

Structural Elucidation and Characterization of 2,4,6 Triiodopyrimidine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, valuable information about their connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the case of 2,4,6-triiodopyrimidine, the ¹H NMR spectrum is expected to be relatively simple. The molecule contains a single proton attached to the pyrimidine (B1678525) ring at the 5-position. This proton would appear as a singlet in the spectrum, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring and the three iodine atoms. It is anticipated to appear in the downfield region of the spectrum, likely between δ 7.0 and 9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show distinct signals for the different carbon atoms in the molecule. The pyrimidine ring contains three unique carbon environments: C-2, C-4/C-6 (which are equivalent due to symmetry), and C-5. The carbons directly bonded to the highly electronegative iodine atoms (C-2, C-4, and C-6) would be significantly deshielded and appear at a lower field. The C-5 carbon, bonded to a hydrogen atom, would resonate at a higher field compared to the iodine-substituted carbons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (H-5) | 7.0 - 9.0 | Singlet |

| ¹³C (C-2) | Downfield | Not Applicable |

| ¹³C (C-4/C-6) | Downfield | Not Applicable |

| ¹³C (C-5) | Upfield | Not Applicable |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibration of the single aromatic proton at the 5-position is expected to appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the region of 1400-1600 cm⁻¹. The C-I stretching vibrations would occur at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

| C-I Stretch | 500 - 600 |

Note: This table is based on characteristic IR frequencies for the expected functional groups, as a specific experimental spectrum for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring is a chromophore that absorbs UV light. The presence of three iodine atoms as substituents would be expected to influence the absorption maxima (λmax). The iodine atoms, with their available lone pairs of electrons, can act as auxochromes and may cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrimidine. Typically, pyrimidine derivatives exhibit π → π* and n → π* transitions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio corresponding to the molecular weight of the compound (C₄HI₃N₂). Due to the presence of three iodine atoms, a characteristic isotopic pattern for the molecular ion would not be as pronounced as with chlorine or bromine, as iodine is monoisotopic (¹²⁷I).

Fragmentation of the molecular ion would likely involve the sequential loss of iodine atoms, leading to fragment ions at [M-I]⁺, [M-2I]⁺, and [M-3I]⁺. Other fragmentation pathways could involve the cleavage of the pyrimidine ring.

X-ray Crystallographic Studies

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The crystal packing of this compound is significantly influenced by a variety of intermolecular interactions, with halogen bonding playing a predominant role in the formation of its supramolecular architecture. The iodine atoms, being large and highly polarizable, are capable of forming strong and directional halogen bonds. wikipedia.org This noncovalent interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. wikipedia.orgacs.org

In the solid state, the iodine atoms of this compound act as potent halogen bond donors. The strength of these bonds follows the trend I > Br > Cl > F, making iodine an excellent candidate for forming robust intermolecular connections. wikipedia.orgijres.org The nitrogen atoms within the pyrimidine ring, with their lone pairs of electrons, serve as primary halogen bond acceptors. This interaction is analogous to hydrogen bonding in its directionality and potential to influence crystal packing. ijres.orgresearchgate.net

The primary intermolecular interactions expected to dictate the crystal structure of this compound and its derivatives are C−I···N halogen bonds. These interactions are a recurring motif in the crystal engineering of nitrogen-containing heterocyclic compounds. acs.org The formation of these bonds can lead to the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Table 1: Key Intermolecular Interactions in the Crystal Packing of Iodinated Pyrimidines

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Strength |

|---|---|---|---|---|

| Halogen Bond | C-I | N (pyrimidine) | 2.8 - 3.5 | Strong, Directional |

| Halogen Bond | C-I | I | 3.5 - 4.0 | Moderate |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 | Moderate to Weak |

Note: The data in this table is illustrative and based on typical values observed for similar halogen-bonded structures.

Analysis of Polymorphism and Solid-State Structures

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. While specific polymorphic forms of this compound have not been detailed in the available literature, the potential for its existence is high due to the nature of its intermolecular interactions.

The likelihood of polymorphism in this compound stems from the possibility of different arrangements of the molecules in the crystal lattice, leading to varied solid-state structures with distinct physical properties. The directional and competitive nature of the intermolecular forces at play, primarily halogen bonding and π-π stacking, can give rise to multiple stable or metastable crystal forms. mdpi.com

The formation of different polymorphs can be influenced by various factors during the crystallization process, such as the choice of solvent, temperature, and rate of cooling. For example, a solvent that can act as a hydrogen or halogen bond acceptor could compete with the intermolecular interactions between the this compound molecules themselves, potentially leading to the formation of a different crystalline phase or a solvate.

In related halogenated organic molecules, the competition between strong, directional halogen bonds and weaker, less directional interactions like π-π stacking has been shown to result in different packing arrangements and, consequently, polymorphism. mdpi.com For this compound, one can envision polymorphs characterized by a dominance of linear C−I···N halogen-bonded chains, while others might feature a greater contribution from π-π stacking, leading to layered structures. The subtle balance between these interactions can be tipped by slight changes in crystallization conditions, yielding different solid-state forms. The study of polymorphism in this compound would be a valuable area for future research to fully understand its solid-state behavior and properties.

Table 2: Potential Factors Influencing Polymorphism in this compound

| Factor | Influence on Crystal Structure |

|---|---|

| Solvent Polarity | Can mediate intermolecular interactions and favor specific packing motifs. |

| Temperature | Affects the kinetics of crystal growth and can favor the formation of either thermodynamically or kinetically stable forms. |

| Crystallization Rate | Rapid cooling may trap metastable polymorphs, while slow crystallization tends to yield the most stable form. |

| Presence of Impurities | Can act as templates or inhibitors for the growth of specific crystal forms. |

Theoretical and Computational Investigations of 2,4,6 Triiodopyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. These ab initio ("from first principles") and Density Functional Theory (DFT) methods are crucial for understanding the intrinsic properties of a molecule like 2,4,6-triiodopyrimidine without the need for empirical data.

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT calculations would be employed to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and calculate thermodynamic properties such as enthalpy and Gibbs free energy.

Different functionals (e.g., B3LYP, M06-2X) combined with appropriate basis sets (which account for the large, polarizable nature of iodine atoms) would be used to model the system. Studies on related pyrimidine (B1678525) derivatives utilize DFT to assess relative tautomer stability, investigate reaction energies, and understand intermolecular interactions. For instance, in studies of other substituted pyrimidines, DFT has been used to calculate structural parameters and relative energies, providing insight into the stability of different forms of the molecule.

Ab initio methods are a class of quantum chemistry techniques based directly on theoretical principles without the inclusion of experimental parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation from first principles. While computationally more demanding than DFT, they often provide higher accuracy, serving as a benchmark for other methods.

If applied to this compound, ab initio calculations would offer a precise determination of the molecule's energy and wavefunction. Post-Hartree-Fock methods like MP2 or CCSD(T) would be particularly important for accurately describing electron correlation effects, which are significant in a molecule with multiple heavy atoms like iodine. These calculations are invaluable for obtaining highly reliable geometric parameters and energies.

A primary goal of quantum chemical calculations is to map the electronic landscape of a molecule. For this compound, these methods would predict its electronic structure, including the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, calculations would reveal the charge distribution across the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would quantify the partial atomic charges, showing how the high electronegativity of the nitrogen atoms and the polarizability of the iodine atoms influence the electrostatic potential. This information is key to understanding how the molecule interacts with other reagents. The energetics, including the heat of formation and bond dissociation energies (e.g., for the C-I bonds), would also be determined, providing insight into the molecule's stability.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations are used to explore the physical movements and conformational possibilities of molecules over time.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Although the pyrimidine ring itself is largely planar and rigid, computational methods could explore subtle deviations from planarity, such as slight puckering, and the rotational orientations of any substituents if they were not simple atoms. For this compound, the primary focus would be on confirming the stability of the planar structure and analyzing its vibrational modes. The large iodine atoms could potentially induce minor distortions in the pyrimidine ring, which computational analysis would quantify. The relative stability would be assessed by comparing the computed energies of any identified stationary points on the potential energy surface.

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this would involve modeling its reactivity with various nucleophiles or in metal-catalyzed cross-coupling reactions, a common application for halogenated heterocycles. Researchers would use DFT or ab initio methods to map the potential energy surface of a proposed reaction. This involves locating and characterizing the transition state structures that connect reactants to products.

By calculating the activation energies (the energy barrier of the transition state), chemists can predict the feasibility and rate of a reaction. For example, one study noted that this compound exhibited limited stability under Sonogashira coupling conditions, a finding that could be explored computationally by modeling the reaction pathway to understand the decomposition mechanism. Such simulations provide a molecular-level understanding of why a particular reaction is successful or, in this case, fails.

Applications of 2,4,6 Triiodopyrimidine in Advanced Chemical Synthesis and Materials Science

Role as a Precursor for Novel Pyrimidine-Containing Architectures

The utility of 2,4,6-triiodopyrimidine as a precursor for more complex pyrimidine-containing structures is primarily dictated by the reactivity of its three carbon-iodine (C-I) bonds. These bonds are susceptible to substitution through various metal-catalyzed cross-coupling reactions, which theoretically allow for the sequential and controlled introduction of new functional groups at the 2, 4, and 6 positions of the pyrimidine (B1678525) ring.

However, the practical application of this compound in this context is met with challenges. Research has indicated that the compound exhibits limited stability under certain reaction conditions. For instance, attempts to use this compound in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds with terminal alkynes, have been unsuccessful. ethernet.edu.et This instability is a significant drawback, as the Sonogashira reaction is a key tool for building rigid, linear structures common in functional materials.

Due to these stability issues, synthetic chemists often turn to more robust analogues. The chlorinated counterpart, 2,4,6-trichloropyrimidine (B138864), has been successfully employed in Suzuki-Miyaura and Negishi cross-coupling reactions to create alkynylated pyrimidines, demonstrating the viability of the general approach when a more stable precursor is used. ethernet.edu.et While direct evidence for the successful use of this compound in other cross-coupling reactions like Suzuki or Stille coupling is not widely reported in the literature, the reactivity order of halopyrimidines (I > Br > Cl) suggests that it could potentially undergo these reactions under carefully optimized, mild conditions. thieme-connect.com The development of such conditions would unlock its potential for creating a diverse library of polysubstituted pyrimidines.

Utility in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered assemblies. This compound is an excellent candidate for crystal engineering due to its capacity for forming strong, directional interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atoms in this compound are particularly effective halogen bond donors. The electron-withdrawing nature of the pyrimidine ring and the high polarizability of the iodine atoms create a region of positive electrostatic potential, known as a σ-hole, on the side of the iodine atom opposite to the C-I bond.

This strong σ-hole allows this compound to form robust and highly directional halogen bonds with a wide range of halogen bond acceptors, such as pyridines, N-oxides, and anions. While specific crystal structures of this compound itself in halogen-bonded frameworks are not prominently documented in publicly available literature, its structural and electronic analogue, 1,3,5-trifluoro-2,4,6-triiodobenzene, has been extensively studied. This related molecule readily co-crystallizes with various Lewis bases to form diverse and predictable supramolecular architectures, including 1D chains, 2D sheets, and 3D networks. The strength and directionality of the C-I···N or C-I···O interactions are fundamental to the assembly of these frameworks. Given the similarities, this compound is expected to be a powerful and reliable building block for the rational design of new co-crystals and halogen-bonded materials.

Table 1: Comparison of Halogen Bond Donor Properties

| Compound | Key Features | Typical Halogen Bond Acceptors | Resulting Architectures |

|---|---|---|---|

| This compound (Predicted) | Three strong I-donors; N-atoms in ring can act as acceptors or coordinate metals | Nitrogen heterocycles, anions (e.g., Cl⁻, Br⁻), carbonyls | Discrete complexes, 1D chains, 2D sheets |

| 1,3,5-Trifluoro-2,4,6-triiodobenzene | Three strong I-donors; fluorines enhance σ-hole | Nitrogen heterocycles, N-oxides, halide ions | Diverse supramolecular frameworks |

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The two nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal centers. By acting as a ligand, the molecule could bridge multiple metal ions to form extended one-, two-, or three-dimensional networks.

However, the application of this compound as a ligand in coordination polymers is not well-established. The strong electron-withdrawing effect of the three iodine atoms reduces the basicity (and thus the coordinating ability) of the pyrimidine nitrogen atoms. Furthermore, the bulky iodine atoms at the adjacent 2- and 6-positions can create significant steric hindrance, potentially impeding the approach of a metal ion to the nitrogen atoms. Despite these challenges, this remains an area of potential exploration. The molecule could function as a bidentate or monodentate ligand, and the iodine atoms themselves could participate in secondary interactions (such as halogen bonding) within the final polymer structure, leading to complex and potentially functional materials.

Building Block for Conjugated Systems and Functional Materials

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronic materials used in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-deficient (π-acceptor) nature of the pyrimidine ring makes it an attractive component for these materials.

As discussed previously, the primary route to incorporate this compound into larger conjugated systems would be through palladium-catalyzed cross-coupling reactions. The reported instability of the molecule during Sonogashira coupling presents a significant hurdle for creating pyrimidine-alkyne conjugated systems. ethernet.edu.et However, the potential for Suzuki or Stille reactions remains. A Chinese patent suggests the possibility of using this compound in Suzuki coupling reactions for the synthesis of compounds with a triphenylpyrimidine core, although detailed experimental validation in peer-reviewed literature is scarce. google.com

Should synthetic methodologies be optimized, this compound could be used to create star-shaped molecules or branched polymers. The ability to functionalize three distinct positions on the ring allows for the creation of 3D molecular architectures, which can be beneficial for disrupting crystal packing and improving the solubility and film-forming properties of organic semiconductors.

Exploration in Catalysis as a Ligand Precursor or Catalyst Scaffold

N-heterocyclic compounds are ubiquitous in catalysis, often serving as ligands that coordinate to a metal center and modulate its catalytic activity. The pyrimidine skeleton is a component of many well-known ligands. In principle, this compound could serve as a precursor for new catalytic ligands. Through cross-coupling reactions, phosphine, amine, or other coordinating groups could be attached at the 2, 4, and 6 positions. The resulting multidentate ligands could then be used to form complexes with transition metals like palladium, rhodium, or iridium for various catalytic applications.

Furthermore, the rigid pyrimidine core could act as a scaffold, providing a well-defined spatial arrangement of catalytic sites. However, there is currently a lack of research into the use of this compound for these purposes. The synthetic challenges associated with its functionalization, combined with the availability of more stable precursors, have likely limited its exploration in this field. Nonetheless, the unique electronic profile and trifunctional nature of the molecule suggest that it remains an untapped resource for the design of novel ligand architectures and catalyst scaffolds. The use of molecular iodine itself as a catalyst in reactions to synthesize pyrimidine-containing molecules is known, but this is distinct from the role of an iodinated pyrimidine acting as a ligand. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2,4,6 Triiodopyrimidine

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2,4,6-triiodopyrimidine often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies. Drawing inspiration from advancements in the synthesis of other heterocyclic compounds, several promising avenues emerge.

One key area of development is the exploration of continuous-flow synthesis. This technology offers advantages in terms of safety, scalability, and reaction control, and has been successfully applied to the synthesis of other nitrogen-containing heterocycles. rsc.org The adaptation of flow chemistry to the iodination of the pyrimidine (B1678525) core could lead to higher yields, reduced reaction times, and a minimized environmental footprint.

Furthermore, the principles of green chemistry are expected to drive the innovation of new synthetic protocols. This includes the use of environmentally benign solvents, the development of catalytic systems to replace stoichiometric reagents, and the design of atom-economical reactions that maximize the incorporation of starting materials into the final product. For instance, the use of solid-supported catalysts could simplify purification processes and enable catalyst recycling, contributing to a more sustainable manufacturing process.

| Synthetic Approach | Potential Advantages |

| Continuous-Flow Synthesis | Improved safety, scalability, and reaction control; reduced reaction times. |

| Green Chemistry Protocols | Use of benign solvents, catalytic systems, and atom-economical reactions; reduced waste. |

| Solid-Supported Catalysis | Simplified purification; catalyst recyclability. |

Advanced Functionalization Strategies for Enhanced Regio- and Chemoselectivity

The three iodine atoms on the this compound ring offer multiple sites for functionalization. However, achieving selective substitution at a specific position remains a significant challenge. Future research will undoubtedly focus on the development of advanced functionalization strategies that offer high levels of regio- and chemoselectivity.

One promising approach is the use of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are well-established for other aryl halides, could be further optimized for this compound. The development of new ligand systems and reaction conditions will be crucial to control the selective substitution of one or two iodine atoms, leaving the others available for subsequent transformations.

Moreover, the innate reactivity differences between the iodine atoms at the 2, 4, and 6 positions could be exploited more effectively. nih.gov Detailed mechanistic studies, combining experimental and computational approaches, can provide insights into these differences, enabling the rational design of reactions that selectively target a specific position. The use of protecting groups, while adding steps to a synthesis, may also be explored in a more sophisticated manner to achieve desired functionalization patterns.

| Functionalization Strategy | Key Focus Areas |

| Transition-Metal-Catalyzed Cross-Coupling | Optimization of Suzuki, Sonogashira, and Buchwald-Hartwig reactions; development of new ligand systems. |

| Exploitation of Innate Reactivity | Mechanistic studies to understand reactivity differences; rational design of selective reactions. |

| Advanced Protecting Group Strategies | Sophisticated use of protecting groups to control functionalization patterns. |

Exploration of New Application Domains in Advanced Materials and Niche Chemical Technologies

While pyrimidine derivatives have found extensive use in pharmaceuticals, the applications of this compound in advanced materials and other chemical technologies are relatively underexplored. Future research is expected to venture into these new domains.

In the field of materials science, the high iodine content and the planar structure of the pyrimidine ring make this compound an interesting candidate for the development of novel materials with unique electronic and optical properties. For example, its incorporation into polymers or metal-organic frameworks (MOFs) could lead to materials with applications in areas such as gas storage, catalysis, and sensing. The ability to functionalize the pyrimidine core allows for the fine-tuning of these properties.

Furthermore, the reactivity of the carbon-iodine bonds can be harnessed in niche chemical technologies. For instance, this compound could serve as a versatile precursor in the synthesis of complex molecular architectures, including those with potential applications in molecular electronics or as components of supramolecular assemblies. The development of derivatives with specific functionalities could also lead to their use as specialized linkers or building blocks in combinatorial chemistry and drug discovery. nih.govnih.gov

| Application Domain | Potential Uses of this compound Derivatives |

| Advanced Materials | Development of polymers and metal-organic frameworks (MOFs) with unique electronic and optical properties. |

| Niche Chemical Technologies | Precursors for complex molecular architectures in molecular electronics; components of supramolecular assemblies. |

| Combinatorial Chemistry and Drug Discovery | Specialized linkers and building blocks for the synthesis of compound libraries. |

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly important in the development of new molecules and materials. For this compound, this integrated approach holds significant promise for accelerating the discovery of new derivatives with desired properties.

Computational methods, such as density functional theory (DFT), can be employed to predict the reactivity of the different positions on the pyrimidine ring, guiding the design of selective functionalization strategies. researchgate.net Molecular modeling and docking studies can be used to rationally design this compound derivatives with specific biological targets in mind, potentially leading to the discovery of new therapeutic agents. nih.gov

In the context of materials science, computational simulations can predict the electronic, optical, and mechanical properties of materials incorporating this compound, allowing for the in-silico screening of candidates before their synthesis. This rational design approach can save significant time and resources, focusing experimental efforts on the most promising candidates. The iterative cycle of computational prediction, experimental validation, and refinement of theoretical models will be a key driver of innovation in the field.

| Integrated Approach | Application in this compound Research |

| Computational Chemistry (e.g., DFT) | Prediction of reactivity to guide selective functionalization. |

| Molecular Modeling and Docking | Rational design of derivatives with specific biological targets. |

| Materials Simulation | In-silico screening of materials for desired electronic, optical, and mechanical properties. |

常见问题

Q. What synthetic methodologies are recommended for 2,4,6-Triiodopyrimidine in academic laboratories?

Synthesis typically involves iodination of pyrimidine precursors under controlled conditions. For analogous halogenated pyrimidines (e.g., 2,4,6-Trichloro-5-ethylpyrimidine), nucleophilic substitution with iodine monochloride or other iodinating agents is employed. Key parameters include temperature (60–80°C), stoichiometric excess of iodinating agents, and inert atmospheres. Purification via recrystallization or column chromatography ensures high purity .

Q. What safety protocols should be followed when handling this compound?

Based on safety data for structurally similar compounds:

- Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood.

- Store in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Avoid contact with moisture, heat, or strong oxidizers. Emergency measures include immediate rinsing for skin/eye contact and using dry chemical extinguishers for fires .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR (1H/13C): Structural confirmation, though iodine’s quadrupolar moment may broaden signals.

- Mass Spectrometry (ESI-TOF): Verifies molecular weight (expected: ~469 g/mol).

- IR Spectroscopy: Identifies functional groups (e.g., C-I stretches at ~500 cm⁻¹).

- X-ray Crystallography: Provides definitive structural resolution .

Advanced Research Questions

Q. How can researchers optimize low yields during the iodination step?

Low yields may arise from incomplete substitution or side reactions. Solutions include:

- Using excess iodinating agent (1.5–2.0 equivalents) and Lewis acid catalysts (e.g., FeCl₃).

- Solvent optimization (e.g., DMF for polar intermediates).

- Monitoring reaction progress via TLC or HPLC to terminate at peak yield .

Q. What experimental strategies resolve analytical interference in quantifying this compound in complex mixtures?

- HPLC with C18 Column: Gradient elution (acetonitrile/water + 0.1% formic acid) separates analytes.

- LC-MS/MS: Enhances specificity by detecting molecular ions (e.g., [M+H]+ at m/z 470).

- Method Validation: Test against potential interferents (e.g., degradation products) .

Q. How should stability studies be designed to assess this compound under varying pH conditions?

- Conduct accelerated studies in buffer solutions (pH 1–13) at 25–40°C.

- Analyze degradation kinetics via HPLC-UV and identify byproducts with LC-MS.

- Control light exposure (use amber vials) and assess purity loss over 14–30 days .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

- Recrystallization: Use ethanol/water mixtures for high recovery.

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients (5–20% polarity).

- Sublimation: For thermally stable batches, under vacuum at 80–100°C .

Q. How can researchers mitigate decomposition during long-term storage?

- Store under nitrogen in amber glass vials at –20°C.

- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit oxidative degradation.

- Regularly monitor purity via HPLC and discard samples with >5% impurity .

Data Contradiction Analysis

Q. How should conflicting reports on reaction conditions be addressed?

Q. What steps validate the reproducibility of synthetic protocols?

- Replicate procedures across independent labs with standardized reagents.

- Publish detailed kinetic data (e.g., time-yield curves) and characterization spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。